molecular formula C12H9N3O B11890213 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL

3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL

Cat. No.: B11890213
M. Wt: 211.22 g/mol
InChI Key: CAABWPDQHBTKGT-UHFFFAOYSA-N
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Description

3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL is a heterocyclic compound that features an imidazo[4,5-B]pyridine core fused with a phenyl group. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine, which can then undergo further reactions to yield the desired compound . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, using potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-B]pyridine compounds .

Scientific Research Applications

3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL stands out due to its specific structural configuration and the resulting biological activities. Its ability to act as a GABA A receptor modulator and its potential as a proton pump inhibitor and aromatase inhibitor highlight its unique therapeutic potential .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

3-phenyl-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H9N3O/c16-11-7-6-10-12(14-11)15(8-13-10)9-4-2-1-3-5-9/h1-8H,(H,14,16)

InChI Key

CAABWPDQHBTKGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2NC(=O)C=C3

Origin of Product

United States

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